Ro 32-0432 hydrochloride

Description

Contextualization of Protein Kinase C Inhibitors in Cellular Signaling Pathways

Protein Kinase C (PKC) is a family of serine/threonine kinases that are fundamental in transducing a wide range of cellular signals. patsnap.com These enzymes are key players in numerous signaling cascades that regulate essential cellular activities like cell growth, differentiation, apoptosis, and gene expression. patsnap.comscbt.com The PKC family is categorized into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. cellsignal.com Conventional and novel PKCs are activated by the second messenger diacylglycerol (DAG), while conventional isoforms also require calcium ions (Ca2+) for their activation. cellsignal.com

Given their central role, the dysregulation of PKC signaling is implicated in a variety of diseases. patsnap.comnih.gov This makes the PKC family a significant target for pharmacological research and therapeutic development. patsnap.com Inhibitors of PKC are compounds designed to block the enzyme's activity, often by competing with adenosine (B11128) triphosphate (ATP) at its binding site, thereby preventing the phosphorylation of substrate proteins. patsnap.com These inhibitors are invaluable tools for dissecting the complex roles of PKC in cellular functions and for exploring potential treatments for various disorders. nih.gov

Significance of Investigating Selective Kinase Modulators

The development of kinase inhibitors faces a significant hurdle due to the structural similarities among the hundreds of kinases in the human kinome, particularly in the ATP-binding site. nih.govresearchgate.net This similarity can lead to non-selective inhibitors that act on multiple kinases, causing off-target effects that can complicate research findings and lead to potential toxicity. nih.govnih.gov

Therefore, the investigation of selective kinase modulators is of critical importance. researchgate.net Selective inhibitors are powerful research tools that allow for the precise study of the roles of individual kinases in both normal physiological processes and in disease states. nih.gov By targeting specific kinases with high precision, researchers can more accurately determine their functions within complex signaling networks. pubcompare.ai Achieving selectivity is a major challenge in drug discovery, but it offers the promise of more effective therapies with fewer side effects. researchgate.netacs.org For instance, inhibitors with high selectivity for specific PKC isoforms enable a detailed understanding of the unique contribution of each isoform to cellular signaling. scbt.com

Overview of Ro 32-0432 Hydrochloride as a Research Tool

This compound is a potent, cell-permeable, and selective inhibitor of Protein Kinase C. rndsystems.comtocris.comsigmaaldrich.com It has become a widely used research tool for investigating the multifaceted roles of PKC in cellular processes. pubcompare.ai The compound functions by competitively binding to the ATP-binding site within the catalytic domain of PKC, which in turn inhibits the enzyme's function. pubcompare.aimedchemexpress.com

A key feature of Ro 32-0432 is its selectivity for certain PKC isoforms. It preferentially inhibits conventional PKC isoforms (like α, βI, βII, and γ) over novel and atypical isoforms. rndsystems.comtocris.com For example, it is significantly more potent against PKCα than PKCε. sigmaaldrich.com This selectivity allows researchers to specifically probe the functions of calcium-dependent PKC isoforms. oncotarget.com Ro 32-0432 has been instrumental in a variety of studies, from inhibiting T-cell activation to exploring its effects in models of myocarditis, thereby advancing the understanding of PKC-mediated signaling pathways. medchemexpress.comoncotarget.comhellobio.com

Detailed Research Findings

This compound is distinguished by its potent inhibitory action and its selectivity profile. It displays a marked preference for conventional, Ca2+-dependent PKC isoforms. Research has consistently shown its high potency against PKCα, with slightly less, but still potent, activity against PKCβI, PKCβII, and PKCγ. Its inhibitory effect on the novel isoform PKCε is considerably weaker, demonstrating its value in distinguishing between the functions of different PKC subfamilies. rndsystems.comtocris.commedchemexpress.com This compound has been shown to prevent T-cell activation by inhibiting the secretion of interleukin-2 (B1167480) (IL-2) and the expression of IL-2 receptors. medchemexpress.comhellobio.com

The mechanism of action is ATP-competitive, a common feature for many kinase inhibitors. medchemexpress.com This allows it to effectively block downstream signaling events that are dependent on PKC activity. The cell-permeable nature of Ro 32-0432 allows it to be used effectively in studies involving intact cells. rndsystems.comsigmaaldrich.com

The following tables provide a summary of the inhibitory potency of this compound against various kinases, based on reported IC₅₀ values. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Table 1: Inhibitory Activity of Ro 32-0432 against Protein Kinase C Isoforms

This table displays the concentration of Ro 32-0432 needed to inhibit various PKC isoforms by 50%. Lower values indicate higher potency.

| PKC Isoform | IC₅₀ (nM) | Source(s) |

| PKCα | 9 | rndsystems.comtocris.comsigmaaldrich.com |

| PKCβI | 28 | rndsystems.comtocris.commedchemexpress.com |

| PKCβII | 31 | rndsystems.comtocris.com |

| PKCγ | 37 | rndsystems.comtocris.com |

| PKCε | 108 | rndsystems.comtocris.comsigmaaldrich.com |

Table 2: Selectivity Profile of Ro 32-0432

This table compares the inhibitory concentration of Ro 32-0432 against PKC with its effect on other types of kinases. Higher values indicate lower potency and thus higher selectivity for PKC.

| Kinase | IC₅₀ | Source(s) |

| Protein Kinase C (PKC) | 21 nM | hellobio.comabcam.cn |

| G protein-coupled receptor kinase 5 (GRK5) | N/A (Selective Inhibitor) | medchemexpress.com |

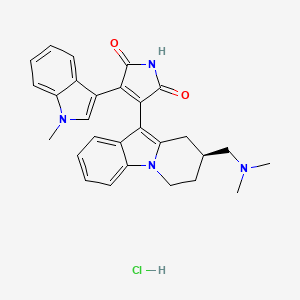

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPRASOZRZDELU-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Ro 32 0432 Hydrochloride

Protein Kinase C Isoform Inhibition Profile

Ro 32-0432 hydrochloride is a cell-permeable and orally active inhibitor of protein kinase C. medchemexpress.comrndsystems.com Its action is characterized by a notable, albeit slight, selectivity for certain PKC isoforms over others. rndsystems.comtocris.com

Affinity and Selectivity for Conventional PKC Isoforms (e.g., PKCα, PKCβI, PKCβII, PKCγ)

Research has consistently demonstrated that Ro 32-0432 exhibits potent inhibitory activity against the conventional PKC isoforms. These isoforms, which include PKCα, PKCβI, PKCβII, and PKCγ, are calcium-dependent and play crucial roles in various cellular signaling pathways. oncotarget.com The compound shows a higher affinity for these conventional isoforms, with reported IC50 values—a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half—in the low nanomolar range. nih.gov

Specifically, the IC50 values for rat isoforms have been determined to be 9.3 nM for PKCα, 28 nM for PKCβI, 30 nM for PKCβII, and 36.5 nM for PKCγ. medchemexpress.comdcchemicals.com This indicates a particularly high potency against PKCα. sigmaaldrich.com Studies have shown that at a concentration of 500 nM, Ro 32-0432 inhibits all conventional PKC isozymes by over 87%. nih.gov This potent inhibition of conventional PKCs, particularly PKCα and PKCβ, has been demonstrated to play a role in regulating the production of pro-inflammatory cytokines like TNF-α. nih.govnih.gov

Inhibitory Activity of Ro 32-0432 against Conventional PKC Isoforms

Differential Effects on Novel PKC Isoforms (e.g., PKCε)

In contrast to its high affinity for conventional PKC isoforms, Ro 32-0432 displays a reduced, yet significant, inhibitory effect on novel PKC isoforms, such as PKCε. nih.gov The IC50 value for PKCε is reported to be 108.3 nM, which is approximately 4-fold to 10-fold higher than for conventional isoforms like PKCβI and PKCα, respectively. medchemexpress.comdcchemicals.comsigmaaldrich.com Despite this lower affinity, at a concentration of 500 nM, Ro 32-0432 still achieves over 87% inhibition of novel PKC isozymes. nih.gov This differential effect is a key feature of its pharmacological profile, distinguishing it from other PKC inhibitors. nih.gov The inhibition of novel PKC isoforms by Ro 32-0432 has been implicated in its effects on sustained vasoconstriction. ahajournals.org

Absence of Significant Inhibition of Atypical PKC Isoforms

While Ro 32-0432 is a potent inhibitor of conventional and novel PKC isoforms, its effect on atypical PKC isoforms is less pronounced. tocris.comnih.gov However, one study noted that at a concentration of 500 nM, it inhibited atypical PKC isozymes by 64%–69% and was one of only two kinase inhibitors out of 178 screened that could substantially inhibit PKCζ. nih.gov This suggests that while not its primary targets, atypical PKCs can be affected by Ro 32-0432 at higher concentrations.

ATP-Competitive Inhibitory Mechanism

The inhibitory action of Ro 32-0432 on PKC is achieved through an ATP-competitive mechanism. medchemexpress.com This means that the compound binds to the ATP-binding site on the kinase domain of the PKC enzyme. mdpi.com By occupying this site, it prevents the natural substrate, ATP, from binding, thereby blocking the phosphorylation of target proteins and inhibiting the enzyme's catalytic activity. This mechanism is common for many kinase inhibitors. mdpi.com

G Protein-Coupled Receptor Kinase Inhibition

Beyond its well-documented effects on the PKC family, this compound also exhibits inhibitory activity towards other kinases, notably G protein-coupled receptor kinases (GRKs).

Specificity for GRK5

Ro 32-0432 has been identified as a selective inhibitor of G protein-coupled receptor kinase 5 (GRK5). medchemexpress.comdcchemicals.com In one study, its inhibitory activity against several GRKs was tested, revealing IC50 values of 29 μM for GRK2, 16 μM for GRK6, and a significantly more potent 3.6 μM for GRK5. nih.gov This demonstrates a clear preference for GRK5 over other tested GRKs. Another screening of kinase inhibitors showed that at a concentration of 0.5 µM, Ro-32-0432 left 56.2% of GRK5 activity remaining. guidetopharmacology.org

Inhibitory Activity of Ro 32-0432 against G Protein-Coupled Receptor Kinases

Modulation of GRK2 and GRK3 Activity

This compound demonstrates a modest inhibitory effect on G protein-coupled receptor kinase 2 (GRK2) and G protein-coupled receptor kinase 3 (GRK3). researchgate.netnih.gov Research involving enzyme inhibition studies, where GRKs were overexpressed in Sf9 insect cells, determined the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For both GRK2 and GRK3, the IC50 value was found to be greater than 20 µM, indicating weak inhibition. researchgate.net Another study reported a specific IC50 value of 29 µM for GRK2. nih.gov In contrast, the compound shows more potent activity against GRK5, with an IC50 between 3 and 4 µM. researchgate.netnih.gov This differential activity highlights a degree of selectivity within the GRK family.

| Kinase | IC50 Value (µM) |

| GRK2 | >20 researchgate.net, 29 nih.gov |

| GRK3 | >20 researchgate.net |

| GRK5 | 3-4 researchgate.net, 3.6 nih.gov |

| GRK6 | 16 nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values for this compound against various G protein-coupled receptor kinases (GRKs).

Interactions with Other Protein Kinases and Molecular Entities

Selectivity Over PKA, Myosin Light Chain Kinase, Casein Kinase II, and Tyrosine-Specific Protein Kinases

A key characteristic of Ro 32-0432 is its high selectivity for Protein Kinase C (PKC) when compared with a range of other protein kinases. oncotarget.com Studies have established that Ro 32-0432 exhibits significantly higher selectivity for PKC over other kinases such as Protein Kinase A (PKA), Myosin Light Chain Kinase (MLCK), Casein Kinase II (CKII), and tyrosine-specific protein kinases. oncotarget.com This selectivity is crucial for its use as a specific pharmacological tool to investigate PKC-mediated signaling events without the confounding effects of inhibiting these other major kinase families.

Interaction with ATP-Binding Cassette (ABC) Transporters, particularly ABCG2

Research has identified an interaction between protein kinase inhibitors with a bisindolylmaleimide (BIM) structure, such as Ro 32-0432, and ATP-binding cassette (ABC) transporters. unam.mx Specifically, Ro 32-0432 has been found to inhibit the function of ABCG2 (also known as Breast Cancer Resistance Protein, BCRP). unam.mxresearchgate.net ABCG2 is an efflux transporter that plays a significant role in multidrug resistance in cancer by pumping therapeutic agents out of cells. unam.mxnih.gov The inhibitory effect of Ro 32-0432 on ABCG2 suggests that it could potentially be used to overcome drug resistance in tumors that overexpress this transporter. unam.mx

Cellular and Molecular Pharmacology of Ro 32 0432 Hydrochloride

Immunological Cell Responses and Modulation

Ro 32-0432 hydrochloride has been identified as a potent modulator of T-lymphocyte function, positioning it as a compound of interest for studying T-cell-driven inflammatory and autoimmune conditions. medchemexpress.comnih.gov Its primary impact on the immune system is the prevention of T-cell activation. guidetopharmacology.orgspringernature.complos.org

This compound effectively prevents the activation of T-cells. guidetopharmacology.orgplos.org Studies show that it inhibits the proliferation of peripheral human T-cells that have been stimulated by agents like phorbol (B1677699) ester in combination with phytohemagglutinin or anti-CD3 antibodies. medchemexpress.com By targeting PKC, a key enzyme in T-cell signaling cascades, the compound interrupts the downstream events necessary for a full T-cell response. springernature.com This inhibitory action is central to its potential application in researching chronic inflammatory diseases mediated by T-cells. medchemexpress.comnih.gov

A critical step in the T-cell activation cascade is the production and secretion of Interleukin-2 (B1167480) (IL-2), a cytokine essential for promoting T-cell proliferation and sustaining the immune response. This compound has been shown to inhibit the secretion of IL-2 from human T-cells following their stimulation. medchemexpress.com This suppression of IL-2 production is a key mechanism through which the compound exerts its anti-proliferative effects on T-lymphocytes.

In addition to suppressing IL-2 secretion, this compound also downregulates the expression of the Interleukin-2 receptor (IL-2R) on stimulated peripheral human T-cells. medchemexpress.com The IL-2 receptor is necessary for T-cells to respond to IL-2 in the environment. By reducing the expression of this receptor, the compound ensures that even if some IL-2 is present, the T-cells are less capable of responding to this pro-proliferative signal. However, it is noted that the compound does not inhibit the proliferation of cells that have already been stimulated to express IL-2 receptors when they are subsequently exposed to IL-2. medchemexpress.com

The inhibitory action of this compound extends to T-cells that are activated in an antigen-specific manner. Research has demonstrated that the proliferation of an influenza peptide antigen (HA 307-319)-specific human T-cell clone, known as HA27, is inhibited by the compound after the clone is exposed to antigen-pulsed presenting cells. medchemexpress.com This highlights the compound's ability to interfere with a physiologically relevant immune response.

| T-Cell Clone | Stimulus | Inhibitor | IC₅₀ (µM) |

| HA27 (Human) | Influenza Peptide Antigen HA 307-319 | (S)-Ro 32-0432 | 0.15 |

Table 2: Inhibitory effect of Ro 32-0432 on the proliferation of an antigen-specific T-cell clone. medchemexpress.com

Downregulation of Interleukin-2 Receptor Expression

Apoptosis and Cell Survival Pathways

Information regarding the specific anti-apoptotic effects of this compound on retinal progenitor cells is not available in the reviewed scientific literature. While the compound has demonstrated anti-apoptotic effects in other cell types, such as myocardial cells, through the modulation of the Bax/Bcl-2 pathway, specific data on retinal progenitor cells is absent. oncotarget.comresearchgate.net

Regulation of Apoptotic Biomarkers (e.g., Bax/Bcl-2 ratio, cleaved caspase-3)

This compound has been shown to modulate key biomarkers of apoptosis, the process of programmed cell death. In a rat model of experimental autoimmune myocarditis (EAM), treatment with Ro 32-0432 significantly influenced the balance of pro- and anti-apoptotic proteins. Specifically, it reversed the increased ratio of Bax to Bcl-2, which is a critical determinant of cell susceptibility to apoptosis. oncotarget.comnih.gov Bax is a pro-apoptotic protein that promotes cell death, while Bcl-2 is an anti-apoptotic protein that inhibits it. A high Bax/Bcl-2 ratio is associated with an increased likelihood of apoptosis. nih.govcpn.or.kr

Furthermore, Ro 32-0432 suppressed the expression of cleaved caspase-3, the active form of a key executioner enzyme in the apoptotic cascade. oncotarget.com Caspase-3 activation is a downstream event in many apoptotic pathways, and its cleavage signifies a commitment to cell death. cpn.or.kr In the EAM rat hearts, the relative protein expression of cleaved caspase-3 was significantly increased, an effect that was mitigated by the administration of Ro 32-0432. oncotarget.com

Table 1: Effect of Ro 32-0432 on Apoptotic Biomarkers in EAM Rat Hearts

| Biomarker | Effect of EAM | Effect of Ro 32-0432 Treatment |

|---|---|---|

| Bax/Bcl-2 ratio | Increased | Reduced/Reversed oncotarget.com |

| Cleaved Caspase-3 | Increased | Suppressed expression oncotarget.com |

Inhibition of Intrinsic Apoptotic Pathways

The regulatory effects of Ro 32-0432 on apoptotic biomarkers point towards its ability to inhibit the intrinsic apoptotic pathway. oncotarget.com This pathway, also known as the mitochondrial pathway, is initiated by various intracellular stresses and converges on the mitochondria. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family is central to the regulation of this pathway. semanticscholar.org

Intracellular Signaling Modulation

Suppression of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) Phosphorylation

This compound is a potent inhibitor of protein kinase C (PKC). oncotarget.comcaymanchem.com One of the major substrates for PKC is the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS). oncotarget.comconicet.gov.ar The phosphorylation of MARCKS is widely used as a marker for PKC activation. oncotarget.com In studies involving experimental autoimmune myocarditis (EAM), Ro 32-0432 was found to significantly inhibit the EAM-induced increase in the phosphorylation of the MARCKS protein at Ser158. oncotarget.comresearchgate.net This demonstrates that Ro 32-0432 effectively suppresses PKC activity in a disease model. oncotarget.com The ability of Ro 32-0432 to prevent MARCKS phosphorylation confirms its mechanism of action as a PKC inhibitor. conicet.gov.ar

Table 2: Effect of Ro 32-0432 on MARCKS Phosphorylation

| Condition | Effect on MARCKS Phosphorylation | Reference |

|---|---|---|

| Experimental Autoimmune Myocarditis (EAM) | Increased | oncotarget.comresearchgate.net |

| EAM + Ro 32-0432 | Significantly inhibited increase | oncotarget.comresearchgate.net |

Impact on AKT and ERK Signaling Pathways

The influence of Ro 32-0432 on the AKT and ERK signaling pathways appears to be context-dependent. In a study on Caco-2 cells, the PKC inhibitor Ro 32-0432 did not have a significant effect on deoxycholic acid (DCA)-induced phosphorylation of ERK or Akt. conicet.gov.ar However, in fetal mouse submandibular glands, general inhibition of PKCs with Calphostin C, and specific inhibition with Gö 6976 or Ro-32-0432, increased EGF-stimulated branching and also enhanced EGF-stimulated phosphorylation of ERK-1/2. researchmap.jp This suggests that in this specific developmental context, PKC signaling, which is inhibited by Ro 32-0432, may normally exert an inhibitory effect on the ERK pathway. researchmap.jp Further research is needed to fully elucidate the complex interplay between Ro 32-0432 and the AKT and ERK signaling cascades in different cellular environments.

Influence on Connexin 43 (Cx43) Phosphorylation and Distribution

Ro 32-0432 has been shown to significantly impact the phosphorylation and localization of Connexin 43 (Cx43), a major gap junction protein crucial for intercellular communication in the heart. nih.govresearchgate.net In a rat model of experimental autoimmune myocarditis (EAM), which is associated with hyperphosphorylation and lateralization of Cx43, administration of Ro 32-0432 reduced the phosphorylation of Cx43 and prevented its translocation from the intercalated discs to the lateral membranes of cardiomyocytes. nih.govfrontiersin.org

Specifically, Ro 32-0432 treatment led to a decrease in the phosphorylation of Cx43 at serine 368 (S368) and serine 262 (S262), sites that are known to be phosphorylated by PKC. nih.govnih.gov The phosphorylation of S368 by PKC is known to decrease cell-to-cell communication. cellsignal.com By inhibiting PKC, Ro 32-0432 helps to maintain the normal phosphorylation status and distribution of Cx43, thereby preserving gap junction stability and function. nih.govresearchgate.net

Table 3: Effect of Ro 32-0432 on Connexin 43

| Parameter | Effect of EAM | Effect of Ro 32-0432 Treatment |

|---|---|---|

| Cx43 Phosphorylation (S368 & S262) | Increased | Decreased nih.gov |

| Cx43 Distribution | Lateralization | Blocked translocation nih.govfrontiersin.org |

| Gap Junction Stability | Decreased | Rescued/Stabilized nih.gov |

Regulation of NADPH Oxidase Subunit Phosphorylation (p47phox, p67phox)

Ro 32-0432, as a PKC inhibitor, plays a role in regulating the activity of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS). The activation of NADPH oxidase in monocytes often requires the phosphorylation and subsequent membrane translocation of its cytosolic subunits, p47phox and p67phox. nih.gov

In studies investigating the effects of homocysteine on monocytes, it was found that homocysteine-induced phosphorylation of both p47phox and p67phox subunits was completely abolished by pretreatment with Ro 32-0432. nih.gov This indicates that PKC is a crucial upstream regulator in the signaling pathway leading to NADPH oxidase activation. By inhibiting PKC, Ro 32-0432 effectively prevents the phosphorylation of these essential subunits, thereby blocking the assembly and activation of the NADPH oxidase complex and subsequent superoxide (B77818) anion production. nih.govalljournals.cnalljournals.cn

Gene Expression and Protein Expression Regulation

The protein kinase C (PKC) inhibitor, this compound, has been shown to modulate the expression of various genes and proteins involved in inflammatory and immune responses, as well as cardiac function. Research has elucidated its specific effects on pro-inflammatory cytokines, Th1/Th2 cytokines, an immune checkpoint ligand, and ventricular ion channels.

Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-17)

Studies have demonstrated that Ro 32-0432 can suppress the expression of key pro-inflammatory cytokines. In a rat model of experimental autoimmune myocarditis (EAM), treatment with Ro 32-0432 resulted in a significant reduction in the mRNA expression levels of Interleukin-1β (IL-1β) and Interleukin-17 (IL-17). oncotarget.comresearchgate.net These cytokines are crucial in the pathogenesis of myocarditis, with IL-1β being a regulator of Th17 differentiation and IL-17 being a key cytokine produced by Th17 cells, which are involved in the inflammatory response in the heart. oncotarget.com The administration of Ro 32-0432 was found to partially down-regulate these pro-inflammatory cytokines in the heart tissue of EAM rats, suggesting that the compound may exert its therapeutic effects by inhibiting Th17 differentiation and subsequent myocardial inflammation. oncotarget.com

| Cytokine | Effect of Ro 32-0432 Treatment | Reference |

|---|---|---|

| Interleukin-1β (IL-1β) | Significantly Reduced | oncotarget.com |

| Interleukin-17 (IL-17) | Significantly Reduced | oncotarget.com |

Lack of Significant Effect on Certain Th1/Th2 Cytokines (e.g., IFN-γ, TNF-α, IL-4)

In contrast to its effects on IL-1β and IL-17, Ro 32-0432 did not significantly alter the expression of certain Th1 and Th2 cytokines. oncotarget.com In the same EAM rat model, while the disease induced an increase in the Th1 cytokines Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), and a decrease in the Th2 cytokine Interleukin-4 (IL-4), treatment with Ro 32-0432 had no significant impact on the expression levels of these three cytokines. oncotarget.com This indicates a selective action of Ro 32-0432 on specific inflammatory pathways, particularly the Th17 cell response, without broadly affecting the Th1/Th2 cytokine balance. oncotarget.com

| Cytokine | Effect of Ro 32-0432 Treatment | Reference |

|---|---|---|

| Interferon-gamma (IFN-γ) | No Significant Effect | oncotarget.com |

| Tumor Necrosis Factor-alpha (TNF-α) | No Significant Effect | oncotarget.com |

| Interleukin-4 (IL-4) | No Significant Effect | oncotarget.com |

Enhancement and Stabilization of Programmed Death-Ligand 1 (PD-L1) Expression

Research in the context of breast cancer has revealed a role for Ro 32-0432 in the regulation of Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein. nih.gov Treatment of breast cancer cell lines with Ro 32-0432 was found to enhance the expression of PD-L1 in a dose-dependent manner. nih.gov Furthermore, the inhibition of PKCα by Ro 32-0432 led to the stabilization of the PD-L1 protein in the cell plasma. nih.gov This finding suggests that by inhibiting PKCα, Ro 32-0432 can counteract the degradation of PD-L1, thereby increasing its surface expression on tumor cells. nih.gov

| Protein | Effect of Ro 32-0432 Treatment | Mechanism | Reference |

|---|---|---|---|

| Programmed Death-Ligand 1 (PD-L1) | Enhanced Expression and Stabilization | Inhibition of PKCα-mediated degradation | nih.gov |

Non-regulation of Ventricular Ion Channels and Associated Regulatory Proteins mRNA Levels

In studies investigating the electrophysiological effects of Ro 32-0432 in the heart, it was observed that the compound does not regulate the mRNA expression levels of ventricular ion channels and their associated regulatory proteins. nih.gov In EAM rats, while there were changes in the mRNA expression of certain ion channels like Kv4.2 and Cav1.2, treatment with Ro 32-0432 did not significantly alter these levels. nih.gov This suggests that the protective effects of Ro 32-0432 on cardiac function, such as the amelioration of QRS complex prolongation, are not mediated through the transcriptional regulation of these ion channels. nih.govresearchgate.net

| Gene | Effect of Ro 32-0432 Treatment | Reference |

|---|---|---|

| Nav1.5 | No Significant Effect | nih.gov |

| Kv4.2 | No Significant Reduction | nih.gov |

| Cav1.2 | No Significant Reduction (slight increase observed) | nih.gov |

| RYR | No Significant Effect | nih.gov |

| NCX | No Significant Effect | nih.gov |

| KchIP2 | No Significant Effect | nih.gov |

| SERCA2a | No Significant Effect | nih.gov |

Preclinical Pharmacological Applications and Therapeutic Implications

Inflammatory and Autoimmune Disorders

Ro 32-0432 hydrochloride has been extensively investigated for its immunomodulatory effects, particularly in the context of T-cell mediated pathologies.

Prevention of T-cell Driven Chronic Inflammatory Responses

This compound has been shown to be an effective, orally available agent in preventing chronic inflammatory responses driven by T-cells. rndsystems.comtocris.com The compound inhibits the activation of T-cells, a critical event in the initiation and propagation of many chronic inflammatory and autoimmune diseases. medchemexpress.comresearchgate.net Specifically, it has been demonstrated to inhibit the proliferation of human T-cells stimulated with a phorbol (B1677699) ester and phytohemagglutinin or anti-CD3. medchemexpress.com Furthermore, it inhibits the proliferation of an influenza peptide antigen-specific human T-cell clone with an IC50 of 0.15 μM. medchemexpress.com This inhibition of T-cell activation is a key mechanism by which Ro 32-0432 may exert its therapeutic effects in a range of autoimmune conditions. medchemexpress.comfrontiersin.org

The inhibitory activity of this compound is selective for certain isoforms of protein kinase C. It displays a higher affinity for the conventional PKC isoforms (α, βΙ, βΙΙ, γ) as compared to the atypical isoforms. rndsystems.comtocris.com This selectivity is crucial as different PKC isoforms can have distinct and sometimes opposing roles in cellular processes.

Table 1: Inhibitory Activity of this compound on PKC Isoforms

| PKC Isoform | Binding Affinity (nM) / IC50 (nM) |

|---|---|

| PKCα | 9 rndsystems.comtocris.com, 9.3 medchemexpress.com |

| PKCβI | 28 rndsystems.comtocris.com, 28 medchemexpress.com |

| PKCβII | 31 rndsystems.comtocris.com, 30 medchemexpress.com |

| PKCγ | 37 rndsystems.comtocris.com, 36.5 medchemexpress.com |

| PKCε | 108 rndsystems.comtocris.com, 108.3 medchemexpress.com |

Data sourced from multiple references indicating consistent findings.

Amelioration of Experimental Autoimmune Myocarditis

In preclinical models of experimental autoimmune myocarditis (EAM) in Lewis rats, this compound has demonstrated significant therapeutic effects. nih.govfrontiersin.org Studies have shown that both the expression and activity of PKC-α are upregulated in the hearts of rats with EAM. nih.gov Intraperitoneal administration of Ro 32-0432, even after the peak of severe inflammation, led to a significant reduction in the expression of heart failure biomarkers. nih.gov

The compound was also found to have an anti-apoptotic role, as evidenced by the reduced ratio of Bax/Bcl-2 and suppressed expression of cleaved caspase-3 in the hearts of EAM rats. nih.gov Furthermore, Ro 32-0432 suppressed the release of pro-inflammatory cytokines IL-1β and IL-17. nih.gov These findings suggest that the inhibition of PKC by Ro 32-0432 can be a potential therapeutic strategy for myocarditis. nih.gov In another study on EAM rats, Ro 32-0432 was shown to rescue the stability of the Cx43 gap junction and alleviate the prolongation of the QRS complex, which is associated with ventricular arrhythmias. frontiersin.org

Inhibition of Adjuvant-Induced Arthritis

The therapeutic potential of this compound extends to models of rheumatoid arthritis. It has been shown to inhibit the secondary paw swelling in adjuvant-induced arthritis, a T-cell driven response. medchemexpress.com This suggests that the compound's ability to modulate T-cell activation is beneficial in the context of this autoimmune disease. The inhibition of PKC is considered an important mechanistic approach for preventing T-cell activation in chronic inflammatory conditions like arthritis. researchgate.net

Prevention of Host vs. Graft Responses

This compound has also demonstrated efficacy in preventing host versus graft responses. medchemexpress.com This is a critical consideration in the context of organ transplantation, where the recipient's immune system attacks the transplanted organ. nih.govnih.gov The inhibition of T-cell driven responses by Ro 32-0432 is the likely mechanism behind this protective effect. medchemexpress.com The ability to prevent host vs. graft responses highlights the potential of this compound as a therapeutic agent in transplantation medicine.

Cardiovascular Pathophysiology

Beyond its immunomodulatory effects, this compound has shown direct beneficial effects on cardiovascular pathophysiology, particularly in the context of autoimmune-mediated cardiac damage.

Attenuation of Cardiac Fibrosis in Experimental Autoimmune Myocarditis

In the EAM rat model, this compound has been shown to suppress cardiac fibrosis. nih.gov Cardiac fibrosis is a key pathological feature of myocarditis and can lead to progressive heart failure. plos.orgmdpi.com The administration of Ro 32-0432 significantly reduced the development of cardiac fibrosis in these models, indicating a direct protective effect on the heart tissue. nih.gov This anti-fibrotic effect, coupled with its anti-inflammatory and anti-apoptotic properties, underscores the multifaceted therapeutic potential of Ro 32-0432 in the treatment of autoimmune myocarditis. nih.gov

Table 2: Summary of Preclinical Findings for this compound

| Pathological Condition | Model | Key Findings |

|---|---|---|

| T-cell Driven Chronic Inflammation | In vitro human T-cells | Inhibition of T-cell proliferation and activation. medchemexpress.com |

| Experimental Autoimmune Myocarditis | Lewis Rat | Reduced heart failure biomarkers, decreased apoptosis, suppressed pro-inflammatory cytokines (IL-1β, IL-17), and attenuated cardiac fibrosis. nih.gov |

| Adjuvant-Induced Arthritis | Rat | Inhibition of secondary paw swelling. medchemexpress.com |

| Host vs. Graft Response | Not specified | Inhibition of T-cell driven responses. medchemexpress.com |

| Cardiac Arrhythmia in EAM | Rat | Rescued stability of Cx43 gap junction and alleviated QRS prolongation. frontiersin.org |

Prevention of Ventricular Electrical Conduction Abnormalities (e.g., QRS prolongation)

Ro 32-0432 has been investigated for its potential to mitigate ventricular electrical conduction abnormalities, particularly the prolongation of the QRS complex on an electrocardiogram (ECG). In a rat model of experimental autoimmune myocarditis (EAM), a condition associated with prolonged QRS duration, treatment with Ro 32-0432 demonstrated significant cardioprotective effects. nih.gov

Administration of the compound in EAM rats reversed the prolonged QRS duration and led to a partial increase in the QRS amplitude. nih.gov For instance, on day 21 of the EAM model, Ro 32-0432 treatment inverted the QRS duration from approximately 22.4 ms (B15284909) back to 18.5 ms. nih.gov This therapeutic effect is attributed to the inhibition of PKC. nih.govfrontiersin.org The overactivation of PKC in myocarditis leads to hyperphosphorylation and subsequent lateralization of the gap junction protein connexin 43 (Cx43). nih.govfrontiersin.org This process causes the depolymerization and internalization of Cx43 channels, impairing electrical coupling between cardiomyocytes and resulting in a delayed ventricular conduction, observed as a widened QRS complex. nih.govfrontiersin.org By inhibiting PKC, Ro 32-0432 was shown to suppress Cx43 hyperphosphorylation, rescue the stability of the gap junctions, and thereby ameliorate the QRS prolongation. nih.govresearchgate.net

| Parameter | EAM Group (Day 21) | EAM + Ro 32-0432 Group (Day 21) |

|---|---|---|

| QRS Duration (ms) | 22.4 ± 0.9 | 18.5 ± 0.5 |

| QRS Amplitude (μV) | 384.7 ± 57.0 | 636.0 ± 65.1 |

Impact on Biomarkers of Heart Failure

The role of Ro 32-0432 has been explored in the context of heart failure, where PKC inhibition is considered a potential therapeutic strategy. nih.govnih.gov In rodent models of heart failure, inhibitors of the bisindolylmaleimide class, including Ro 32-0432, have been shown to enhance heart function. nih.govnih.gov

Short-term infusion of Ro 32-0432 into isolated mouse hearts resulted in a significant enhancement of contractility and left ventricular developed pressure. nih.govuclan.ac.uk This effect was demonstrated to be specifically mediated through the inhibition of PKCα, as the compound did not produce a similar augmentation in cardiac contractility in mice lacking the PKCα gene. nih.gov Furthermore, in a mouse model of myotonic dystrophy type 1, which presents with cardiac abnormalities, treatment with Ro 32-0432 was found to reduce mortality and mitigate contractile dysfunctions. nih.gov Research in EAM rat models also indicates that Ro 32-0432 suppresses biomarkers associated with heart failure. researchgate.net

| Model | Observed Effect of Ro 32-0432 | Attributed Mechanism |

|---|---|---|

| Isolated Mouse Hearts | Enhanced contractility and left ventricular developed pressure | Inhibition of PKCα |

| Mouse Model of Myotonic Dystrophy Type 1 | Reduced mortality and cardiac contractile abnormalities | PKC Inhibition |

| Rat Model of Experimental Autoimmune Myocarditis | Suppression of heart failure biomarkers | PKC Inhibition |

Neurological Research

Reduction of Ischemic Infarction Area in Stroke Models

In preclinical models of stroke, Ro 32-0432 has demonstrated neuroprotective properties. Studies in rats subjected to ischemic stroke have shown that treatment with Ro 32-0432 leads to a decrease in the ischemic infarction area. This effect is linked to its activity as a PKC inhibitor, a pathway implicated in the cellular damage following cerebral ischemia. nottingham.ac.uk The reduction in infarct size suggests that Ro 32-0432 may help preserve brain tissue from the damaging cascade of events initiated by a lack of blood flow.

Attenuation of Neurological Symptoms in Ischemic Stroke

Concurrent with the reduction in the physical area of brain damage, Ro 32-0432 has been shown to alleviate the functional consequences of ischemic stroke. Treatment with the compound in rat models resulted in a decrease in the severity of neurological symptoms and deficits associated with the stroke. nottingham.ac.uk This improvement in neurological function underscores the potential of targeting the PKC pathway to achieve both structural and functional recovery after an ischemic event.

Modulation of Nicotine (B1678760) Withdrawal Syndrome

Ro 32-0432 has been investigated for its ability to modulate the processes of nicotine dependence and withdrawal. nih.govresearchgate.net Research suggests the compound attenuates the propagation of nicotine dependence and reduces the signs of withdrawal, possibly through its inhibition of G protein-coupled receptor kinase 5 (GRK5), which is involved in the signaling cascades of nicotine withdrawal. nih.govresearchgate.net

In a mouse model where withdrawal was precipitated by the nicotinic antagonist mecamylamine, Ro 32-0432 dose-dependently attenuated the resulting withdrawal syndrome. nih.govresearchgate.net This was quantified by a reduction in the composite withdrawal severity score, decreased frequency of jumping (a stereotyped withdrawal behavior), and amelioration of withdrawal-related anxiety as measured in an elevated plus maze test. nih.govresearchgate.netresearchgate.net

| Treatment Group | Effect on Withdrawal Syndrome |

|---|---|

| Nicotine + Mecamylamine | Induction of withdrawal symptoms (e.g., increased jumping frequency, anxiety) |

| Nicotine + Mecamylamine + Ro 32-0432 | Dose-dependent attenuation of withdrawal symptoms |

Influence on Opioid Receptor Desensitization and Tolerance Mechanisms

Ro 32-0432 has been shown to influence the molecular mechanisms that lead to opioid tolerance, a major limitation in the long-term clinical use of opioid analgesics. The development of tolerance involves the desensitization of opioid receptors, a process in which PKC plays a significant role. jneurosci.org

In studies using mice, the co-administration of Ro 32-0432 with the µ-opioid receptor agonist DAMGO directly into the spinal cord was found to completely block the desensitization of the µ-opioidergic system that normally occurs with chronic DAMGO treatment. jneurosci.orgresearchgate.net This was observed as a prevention of the attenuation of DAMGO-stimulated G-protein activation. jneurosci.org Furthermore, repeated microinjections of Ro 32-0432 have been shown to block the development of tolerance to morphine. science.gov These findings suggest that by inhibiting PKCγ, an isoform that increases with chronic opioid exposure, Ro 32-0432 can prevent the uncoupling of µ-opioid receptors from their G-proteins, thereby maintaining their signaling efficacy. jneurosci.org However, in other experimental setups, Ro 32-0432 did not appear to affect the inhibition of NMDA receptor-induced substance P release by DAMGO, indicating that the role of PKC in opioid signaling can be context-dependent. nih.gov

Oncological Investigations

The protein kinase C (PKC) inhibitor, this compound, has been a subject of oncological research, focusing on its potential to influence cancer cell behavior and the tumor microenvironment. As a selective inhibitor of PKC isoforms, particularly conventional PKCs (cPKCs), its effects on cell signaling pathways that are often dysregulated in cancer have been explored.

Ro 32-0432 has demonstrated inhibitory effects on the proliferation and survival of various cancer cell lines by interfering with critical signaling pathways. In breast cancer cell lines MDA-MB-231 and 4T1, Ro 32-0432 was shown to suppress pro-survival AKT and ERK signaling, leading to an inhibition of proliferation in vitro. googleapis.com This highlights the compound's potential to target the oncogenic role of PKCα in promoting breast cancer cell growth. googleapis.com

In lung cancer cells (H358), the use of Ro 32-0432 was found to decrease the induction of Krüppel-like factor 6 (KLF6), a candidate tumor suppressor, which was induced by the PKC activator phorbol 12-myristate 13-acetate (PMA). diabetesjournals.org This inhibition was accompanied by a reduction in the phosphorylation and activation of p38 MAPK and c-Jun, pathways implicated in cell growth arrest and apoptosis. diabetesjournals.org Similarly, in mouse epidermal cells, Ro 32-0432 inhibited the activation of activator protein-1 (AP-1) and the phosphorylation of ERK and p38 kinase, key regulators of cell proliferation and other cellular events. mdpi.comsigmaaldrich.com

Studies in glioblastoma cells have also shown that Ro 32-0432 can inhibit the cadmium-induced secretion of Chemokine (C-C motif) ligand 2 (CCL2). rndsystems.com CCL2 is a chemokine associated with cancer cell migration and invasion, suggesting another mechanism by which Ro 32-0432 could exert anti-cancer effects. rndsystems.com

Table 1: Effects of Ro 32-0432 on Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference |

| MDA-MB-231, 4T1 | Breast Cancer | Suppressed pro-survival AKT and ERK signaling; inhibited proliferation. | googleapis.com |

| H358 | Lung Cancer | Decreased PMA-induced KLF6 induction; inhibited p38 and c-Jun phosphorylation. | diabetesjournals.org |

| JB6 | Mouse Epidermal | Inhibited silica-induced AP-1 activation and phosphorylation of ERKs and p38 kinase. | mdpi.comsigmaaldrich.com |

| U-87 MG | Glioblastoma | Inhibited cadmium-induced CCL2 secretion, a chemokine linked to migration. | rndsystems.com |

Recent research indicates a complex role for PKCα in the interplay between tumor cells and the immune system, with its inhibition by compounds like Ro 32-0432 having significant consequences for immune surveillance. Studies have revealed that inhibiting PKCα can inadvertently promote tumor immune evasion. googleapis.com In breast cancer models, PKCα inhibition was found to enhance CD8+ T-cell-mediated tumor evasion. googleapis.com A key mechanism underlying this effect is the regulation of the immune checkpoint molecule, Programmed Death-Ligand 1 (PD-L1). Depletion of PKCα was shown to dramatically increase the expression of PD-L1 on tumor cells. googleapis.com This suggests that while PKCα inhibitors may suppress tumor cell proliferation, they could also stabilize PD-L1, thereby helping cancer cells to evade the host's anti-tumor immune response. googleapis.com

Multidrug resistance (MDR) is a major obstacle in cancer therapy, often mediated by ATP-binding cassette (ABC) transporters that expel chemotherapeutic drugs from cancer cells. nih.govdiabetesjournals.org One such transporter, ABCG2 (also known as breast cancer resistance protein or BCRP), is implicated in the resistance to a wide range of anticancer agents. diabetesjournals.orgdntb.gov.ua

Ro 32-0432, as a member of the bisindolylmaleimide (BIM) class of protein kinase inhibitors, has been identified as an inhibitor of ABCG2. In a study examining various BIM and indolocarbazole protein kinase inhibitors, all tested compounds, including the class to which Ro 32-0432 belongs, were found to inhibit ABCG2-mediated transport. At a concentration of 10 μmol/L, these compounds increased the intracellular accumulation of pheophorbide a, a specific substrate of ABCG2, in cells engineered to overexpress the transporter. This suggests that Ro 32-0432 can directly interfere with the efflux function of ABCG2, potentially reversing MDR and re-sensitizing cancer cells to chemotherapy. The findings position indolocarbazoles and BIMs as novel classes of ABCG2 inhibitors that could help overcome drug resistance in tumors where ABCG2 is overexpressed.

Impact on Tumor Immune Evasion Mechanisms

Metabolic Regulation

In pancreatic islets, the regulation of adenylyl cyclase (AC) and the subsequent production of cyclic AMP (cAMP) are critical for metabolic functions, including insulin (B600854) secretion. Protein Kinase C (PKC) activation is a key component of the signaling pathways that modulate AC activity.

Research conducted on isolated rat pancreatic islets has demonstrated that Ro 32-0432 can inhibit cAMP production. The study showed that various agents which stimulate cAMP generation, such as the phorbol ester phorbol 12,13-dibutyrate (PDBu), the muscarinic receptor agonist carbamylcholine (B1198889) chloride (CCh), and cholecystokinin (B1591339) (CCK), all rely on PKC activation. The stimulatory effects of these agents on cAMP production were significantly inhibited—by as much as 75%—by PKC inhibitors, including Ro 32-0432. This indicates that PKC is a positive regulator of AC in this context and that Ro 32-0432, by blocking PKC, effectively dampens the stimulated production of cAMP in pancreatic islets. These findings suggest that PKC activation plays an important modulatory role in the activity of adenylyl cyclase within pancreatic islets.

Table 2: Modulation of Stimulated cAMP Production in Rat Pancreatic Islets by Ro 32-0432

| Stimulating Agent | Effect on cAMP | Effect of Ro 32-0432 | Reference |

| Phorbol 12,13-dibutyrate (PDBu) | Increase | Inhibition up to 75% | |

| Carbamylcholine chloride (CCh) | Increase | Inhibition up to 75% | |

| Cholecystokinin (CCK) | Increase | Inhibition up to 75% |

Methodological Considerations in the Research of Ro 32 0432 Hydrochloride

In Vitro Experimental Models

In vitro studies have been fundamental in characterizing the cellular and molecular effects of Ro 32-0432 hydrochloride. These experiments allow for controlled investigation of the compound's impact on specific cell types and signaling cascades.

Cell Lines Utilized

Researchers have used a diverse array of cell lines to study the effects of this compound, reflecting its broad potential applications.

Human T-cells: Studies have extensively used peripheral human T-cells and the influenza peptide antigen HA 307-319-specific human T-cell clone (HA27) to demonstrate the compound's ability to prevent T-cell activation, a key process in inflammatory and autoimmune diseases. medchemexpress.comresearchgate.net

Retinal Progenitor Cells: The role of PKC in retinal development and disease has been investigated using retinal progenitor cells. nordicbiosite.comresearchgate.netnih.gov

Monocytes and Macrophages: To understand its anti-inflammatory properties, Ro 32-0432 has been tested on peripheral blood monocyte-derived macrophages and mouse peritoneal macrophages. aai.orgahajournals.orgnih.gov

Breast Cancer Cells: The compound's potential as an anti-cancer agent has been explored in human breast cancer cell lines, including MCF-7 and its antiestrogen-resistant derivatives (MCF-7/TAM(R)-1 and MCF-7/182(R)-6), as well as MDA-MB-231 and 4T1 cells. nih.govmit.eduresearchgate.net

Pancreatic Islets: The role of PKC in insulin (B600854) secretion and islet function has been studied using isolated rat pancreatic islets and the β-cell line HIT-T15. diabetesjournals.orgnih.govnih.gov

Table 1: Cell Lines Used in this compound Research

| Cell Type | Specific Cell Line(s) | Area of Investigation |

| Immune Cells | Peripheral human T-cells, HA27 T-cell clone, Monocyte-derived macrophages | T-cell activation, Inflammation, Cytokine production |

| Retinal Cells | Retinal progenitor cells | Retinal development, Proliferation |

| Cancer Cells | MCF-7, MCF-7/TAM(R)-1, MCF-7/182(R)-6, MDA-MB-231, 4T1 | Antiestrogen resistance, Cell growth, Apoptosis |

| Pancreatic Cells | Isolated rat pancreatic islets, HIT-T15 | Insulin secretion, Calcium signaling |

Use of Phorbol (B1677699) Esters and Antigen Stimulation in Cellular Assays

To mimic physiological and pathological cell activation, researchers frequently use phorbol esters and antigens in conjunction with this compound.

Phorbol Esters: Phorbol esters like phorbol 12-myristate 13-acetate (PMA) and phorbol 12,13-dibutyrate (PDBu) are potent activators of PKC. ahajournals.orgnih.govdiabetesjournals.orgnih.govresearchgate.net They are used to stimulate pathways downstream of PKC. In studies with human T-cells, PMA is often used with phytohemagglutinin or anti-CD3 antibodies to induce T-cell activation, which is then shown to be inhibited by Ro 32-0432. medchemexpress.comresearchgate.net Similarly, in macrophages, PMA stimulation is used to assess the compound's effect on inflammatory responses. ahajournals.orgnih.gov In pancreatic islets, PDBu helps to elucidate the role of PKC in cAMP production. diabetesjournals.orgnih.gov

Antigen Stimulation: A more physiologically relevant method for T-cell activation involves the use of specific antigens. For instance, the proliferation of the influenza peptide antigen HA 307-319-specific human T-cell clone (HA27) is effectively inhibited by Ro 32-0432 when presented by autologous presenting cells. medchemexpress.comresearchgate.net This demonstrates the compound's efficacy in a context that more closely resembles an in vivo immune response.

Measurement of Kinase Activity

A key aspect of studying this compound is to confirm its inhibitory effect on PKC activity within the cell.

MARCKS Phosphorylation: A primary method for assessing PKC activity is by measuring the phosphorylation of the myristoylated alanine-rich C-kinase substrate (MARCKS). researchgate.netnih.govnih.gov MARCKS is a major substrate of PKC, and its phosphorylation is a reliable indicator of PKC activation. researchgate.netnih.gov In studies on experimental autoimmune myocarditis, Western blot analysis has shown that Ro 32-0432 treatment significantly reduces the levels of phosphorylated MARCKS (p-MARCKS) in heart tissue. researchgate.net Similarly, in isolated perfused hearts, the PKC agonist PMA induces MARCKS phosphorylation, which can be blocked by PKC inhibitors. nih.gov

Assessment of Cytokine Secretion and Gene Expression

The functional consequences of PKC inhibition by Ro 32-0432 are often evaluated by measuring changes in cytokine secretion and gene expression.

Cytokine Secretion: In human T-cells stimulated with phorbol esters and mitogens, Ro 32-0432 has been shown to inhibit the secretion of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation. medchemexpress.comresearchgate.net In peripheral blood monocyte-derived macrophages, PKC inhibitors including Ro-32-0432 have been used to demonstrate the role of conventional PKCs in the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov

Gene Expression: Ro 32-0432 also affects the expression of genes involved in cellular activation and inflammation. It has been found to inhibit the expression of the IL-2 receptor in human T-cells. medchemexpress.comresearchgate.net In the context of experimental autoimmune myocarditis, the compound was found to repress the expression of hypertrophic marker genes. researchgate.net However, it did not appear to affect the mRNA expression levels of ventricular ion channels. researchgate.netnih.gov

In Vivo Preclinical Models

To assess the therapeutic potential of this compound in a whole-organism context, researchers have utilized various preclinical animal models of human diseases.

Rodent Models of Inflammation and Autoimmunity

Rodent models that mimic human inflammatory and autoimmune conditions have been instrumental in demonstrating the in vivo efficacy of this compound.

Experimental Autoimmune Myocarditis (EAM): This model, typically induced in Lewis rats, mimics human myocarditis. researchgate.netnih.govfrontiersin.org Administration of Ro 32-0432 in EAM rats has been shown to attenuate the development of heart failure, reduce inflammation, and alleviate apoptosis. researchgate.net It also prevents the prolongation of the QRS complex, a measure of cardiac electrical conduction, by suppressing the hyperphosphorylation and lateralization of connexin 43. researchgate.netnih.gov

Adjuvant-Induced Arthritis (AIA): This is a widely used rat model for rheumatoid arthritis. Oral administration of Ro 32-0432 has been shown to inhibit the secondary paw swelling associated with AIA, demonstrating its efficacy in a T-cell-driven chronic inflammatory disease. medchemexpress.comresearchgate.netallgenbio.com

Table 2: In Vivo Preclinical Models for this compound

| Model | Animal | Disease Mimicked | Key Findings with Ro 32-0432 |

| Experimental Autoimmune Myocarditis (EAM) | Lewis Rat | Myocarditis | Attenuates heart failure, reduces inflammation and apoptosis, prevents QRS prolongation. researchgate.netnih.gov |

| Adjuvant-Induced Arthritis (AIA) | Rat | Rheumatoid Arthritis | Inhibits secondary paw swelling. medchemexpress.comresearchgate.netallgenbio.com |

Animal Models for Neurological Research (e.g., ischemic stroke, nicotine (B1678760) withdrawal)

The utility of this compound in neurobiological research has been demonstrated through its application in various animal models. In studies of cerebral ischemia, the compound has been investigated for its potential neuroprotective effects. For instance, in rat models of ischemic stroke, treatment with Ro 32-0432 has been associated with a reduction in the area of ischemic infarction and an amelioration of neurological symptoms. These models often involve the transient occlusion of a major cerebral artery to mimic the conditions of a stroke in humans. nih.govnih.gov

Ro 32-0432 has also been instrumental in research on the neurobiology of addiction, particularly nicotine dependence. In a mouse model, the compound was shown to attenuate the withdrawal signs precipitated by a nicotinic acetylcholine (B1216132) receptor antagonist. researchgate.net This suggests a role for the signaling pathways targeted by Ro 32-0432, specifically G protein-coupled receptor kinase 5 (GRK5), in the manifestation of nicotine withdrawal. researchgate.net

Xenograft Models in Oncological Studies

In the field of oncology, this compound has been employed in xenograft models to probe the involvement of Protein Kinase C (PKC) in tumor growth and invasion. In one study using a mouse xenograft model of human colon cancer, the growth-suppressive effects of a C1B domain peptide were reversed by treatment with Ro-32-0432, implicating the involvement of classical PKC isozymes (α/β) in the peptide's mechanism of action. tandfonline.com

Further research in a pancreatic cancer orthotopic xenograft model utilized Ro-32-0432 to investigate the mechanisms of cell invasion. plos.org By inhibiting specific PKC isoforms, researchers can elucidate the signaling pathways that contribute to cancer cell metastasis. plos.org

Techniques for Assessing Physiological and Molecular Outcomes in Vivo

A variety of techniques are used to assess the physiological and molecular consequences of Ro 32-0432 administration in vivo. To evaluate outcomes in neurological models such as ischemic stroke, non-invasive imaging techniques like magnetic resonance imaging (MRI) are used to measure the volume of the brain lesion. nih.gov Behavioral assessments, such as the Bederson test, are employed to quantify neurological deficits and recovery. nih.gov

At the molecular level, tissue samples from treated animals are frequently analyzed using Western blotting. This technique allows for the quantification of changes in the levels and activation states of specific proteins. For example, researchers have measured the levels of cleaved caspase-3 to assess apoptosis and the phosphorylation status of kinases like ERK and Akt to evaluate signaling pathway modulation. nih.govucl.ac.uknih.gov Immunoprecipitation is another common technique used to study protein-protein interactions affected by PKC inhibition. plos.org

Assessment of Molecular Targets

Biochemical Kinase Assays for PKC Isoform Selectivity

The selectivity of this compound for different PKC isoforms has been extensively characterized through biochemical kinase assays. These assays typically measure the ability of the compound to inhibit the enzymatic activity of isolated PKC isoforms. Results from these studies consistently demonstrate that Ro 32-0432 is a potent inhibitor of conventional PKC isoforms (cPKCs). rndsystems.comtocris.comnih.gov It displays a notable selectivity for PKCα, followed by PKCβΙ, PKCβΙΙ, and PKCγ, with a lower affinity for the novel PKC isoform, PKCε. rndsystems.comtocris.comnih.gov The compound is significantly less potent against atypical PKC isoforms. nih.gov

| PKC Isoform | Binding Affinity / IC50 (nM) |

| PKCα | 9 rndsystems.comtocris.com, 9.3 medchemexpress.com |

| PKCβI | 28 rndsystems.comtocris.commedchemexpress.com |

| PKCβII | 31 rndsystems.comtocris.com, 30 medchemexpress.com |

| PKCγ | 37 rndsystems.comtocris.com, 36.5 medchemexpress.com |

| PKCε | 108 rndsystems.comtocris.com, 108.3 medchemexpress.com |

This table presents the binding affinities and IC50 values of Ro 32-0432 for various rat PKC isoforms as determined by in vitro kinase assays.

Analysis of GRK Activity

Beyond its effects on PKC, Ro 32-0432 has been identified as an inhibitor of certain G protein-coupled receptor kinases (GRKs). Biochemical assays have shown that Ro 32-0432 inhibits GRK5 with an IC50 value in the low micromolar range. researchgate.netnih.gov Its inhibitory activity against GRK2, GRK3, and GRK6 is less potent. researchgate.netnih.gov This off-target activity is a critical consideration in interpreting experimental results, as the attenuation of nicotine withdrawal by Ro 32-0432 has been linked to its inhibition of GRK5 rather than PKC. researchgate.net

| GRK Isoform | IC50 (µM) |

| GRK2 | 29 nih.gov, >20 researchgate.net |

| GRK3 | >20 researchgate.net |

| GRK5 | 3.6 nih.gov, 3-4 researchgate.net |

| GRK6 | 16 nih.gov |

This table shows the IC50 values for Ro 32-0432 against different GRK isoforms.

Investigation of Downstream Signaling Molecules (e.g., AKT, ERK, MARCKS, Cx43, NADPH oxidase subunits)

Ro 32-0432 is a valuable tool for dissecting the role of PKC in various downstream signaling pathways. Its use has helped to clarify PKC's influence on key signaling molecules.

AKT and ERK: Studies have utilized Ro 32-0432 to demonstrate that PKC activation can lie upstream of the ERK signaling cascade. ucl.ac.uk Research has also shown that the phosphorylation status of connexin 43 (Cx43), which can be influenced by PKC, affects ERK activation and the phosphorylation of Akt substrates. nih.gov

Connexin 43 (Cx43): The phosphorylation of Cx43, a gap junction protein, is regulated by multiple kinases, including PKC. The interplay between PKC and other kinases like ERK and Akt in phosphorylating Cx43 can regulate gap junction stability and cellular signaling in response to events like ischemic injury. nih.gov

NADPH Oxidase: The activity of NADPH oxidase 5 (Nox5), an enzyme that produces reactive oxygen species, is regulated by PKC-dependent phosphorylation. Ro 32-0432 has been shown to dose-dependently inhibit superoxide (B77818) production from Nox5, supporting a primary role for conventional PKC isoforms, particularly PKCα, in its activation. plos.org

Techniques for Evaluating Biological Effects

The biological effects of this compound, a selective protein kinase C (PKC) inhibitor, are investigated through a variety of established laboratory techniques. tocris.comrndsystems.com These methods are crucial for understanding its mechanism of action and therapeutic potential in various pathological conditions, including inflammatory diseases and cardiac disorders.

Proliferation assays are fundamental in assessing the immunomodulatory properties of this compound, particularly its effect on T-lymphocytes, which are key players in chronic inflammatory responses. Research has shown that Ro 32-0432 is a potent inhibitor of T-cell activation and proliferation. abcam.cncaymanchem.com

In studies using peripheral human T-cells stimulated with a combination of phorbol ester and either phytohemagglutinin or anti-CD3, Ro 32-0432 was found to inhibit interleukin-2 (IL-2) secretion, IL-2 receptor expression, and subsequent cell proliferation. medchemexpress.com The inhibitory concentration (IC₅₀) for preventing T-cell proliferation in these assays typically ranges from 30 to 150 nM. caymanchem.com

Further detailed investigations have utilized specific T-cell clones to evaluate the compound's efficacy. For instance, in a study involving the influenza peptide antigen HA 307-319-specific human T-cell clone (HA27), Ro 32-0432 inhibited proliferation with an IC₅₀ of 0.15 μM when the T-cells were exposed to antigen-pulsed autologous presenting cells. medchemexpress.com

| Cell Type | Stimulus | Assay | IC₅₀ | Source |

| Human peripheral T-cells | Phorbol ester + Phytohemagglutinin/anti-CD3 | Proliferation | 30-150 nM | caymanchem.com |

| Human T-cell clone (HA27) | Antigen-pulsed autologous presenting cells | Proliferation | 0.15 μM | medchemexpress.com |

The anti-apoptotic potential of this compound has been explored, particularly in the context of cardiac damage in experimental autoimmune myocarditis (EAM). Apoptosis, or programmed cell death, is a critical process in the pathogenesis of myocarditis. Methodologies to detect apoptosis often involve quantifying the expression levels of key regulatory proteins.

In a rat model of EAM, treatment with Ro 32-0432 demonstrated a significant anti-apoptotic effect on myocardial cells. oncotarget.com This was determined by measuring the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. The study found that Ro 32-0432 reversed the increased Bax/Bcl-2 ratio observed in the EAM group. oncotarget.com

Furthermore, the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade, was assessed via Western blot. The results showed that Ro 32-0432 significantly suppressed the increased levels of cleaved caspase-3 in the hearts of EAM rats, further confirming its role in inhibiting the intrinsic apoptotic pathway. oncotarget.com The relative protein expression of cleaved caspase-3 was reduced from 0.60 ± 0.09 in the EAM group to 0.22 ± 0.03 in the Ro 32-0432-treated group. oncotarget.com

| Model | Marker | Technique | Finding | Source |

| Experimental Autoimmune Myocarditis (EAM) in rats | Bax/Bcl-2 ratio | Western Blot | Ro 32-0432 reversed the EAM-induced increase in the Bax/Bcl-2 ratio. | oncotarget.com |

| Experimental Autoimmune Myocarditis (EAM) in rats | Cleaved Caspase-3 | Western Blot | Ro 32-0432 significantly decreased the elevated levels of cleaved caspase-3. | oncotarget.com |

To understand the anti-inflammatory mechanism of this compound, researchers measure its impact on the production of various cytokines. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and quantitative reverse transcription-polymerase chain reaction (qRT-PCR) are commonly employed for this purpose.

In the EAM rat model, qRT-PCR was used to measure the relative mRNA expression levels of several pro-inflammatory and anti-inflammatory cytokines in heart tissue. oncotarget.com Treatment with Ro 32-0432 was found to significantly reduce the EAM-induced expression of interleukin-1β (IL-1β) and interleukin-17 (IL-17). oncotarget.com However, the compound did not produce a significant effect on the expression of tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), or the anti-inflammatory cytokine interleukin-4 (IL-4). oncotarget.com These findings suggest that Ro 32-0432 may exert its anti-inflammatory effects in myocarditis partly by inhibiting the Th17 differentiation pathway. oncotarget.com

Separately, in a study on human glioblastoma cells, ELISA was used to measure the secretion of the chemokine CCL2. Pretreatment with Ro 32-0432 was shown to inhibit the cadmium-induced secretion of CCL2. tandfonline.com

| Model/Cell Line | Cytokine/Chemokine | Technique | Finding | Source |

| EAM in rats | IL-1β | qRT-PCR | Significantly reduced mRNA expression with Ro 32-0432 treatment. | oncotarget.com |

| EAM in rats | IL-17 | qRT-PCR | Significantly reduced mRNA expression with Ro 32-0432 treatment. | oncotarget.com |

| EAM in rats | TNF-α | qRT-PCR | No significant effect observed. | oncotarget.com |

| EAM in rats | IFN-γ | qRT-PCR | No significant effect observed. | oncotarget.com |

| EAM in rats | IL-4 | qRT-PCR | No significant effect observed. | oncotarget.com |

| Human glioblastoma cells | CCL2 | ELISA | Inhibited cadmium-induced secretion. | tandfonline.com |

Electrophysiological recordings are vital for assessing the functional consequences of this compound treatment on cardiac electrical activity, especially in diseases like myocarditis that can cause conduction abnormalities. Electrocardiogram (ECG) is the primary tool used in animal models for this evaluation.

In studies of EAM in rats, which is characterized by a prolonged QRS duration and decreased QRS amplitude, Ro 32-0432 treatment demonstrated a notable therapeutic effect. nih.govfrontiersin.org ECG measurements revealed that on day 21 of EAM, Ro 32-0432 treatment reversed the prolongation of the QRS duration from 22.4 ± 0.9 ms (B15284909) to 18.5 ± 0.5 ms. nih.govfrontiersin.org Additionally, the treatment partially increased the reduced QRS amplitude from 384.7 ± 57.0 μV to 636.0 ± 65.1 μV. nih.govfrontiersin.org These findings indicate that the inhibition of PKC by Ro 32-0432 can ameliorate the ventricular conduction disorders associated with myocarditis. nih.gov

| Model | Parameter | Measurement | Finding | Source |

| EAM in rats | QRS Duration | ECG | Shortened from 22.4 ± 0.9 ms to 18.5 ± 0.5 ms with treatment. | nih.govfrontiersin.org |

| EAM in rats | QRS Amplitude | ECG | Partially increased from 384.7 ± 57.0 μV to 636.0 ± 65.1 μV with treatment. | nih.govfrontiersin.org |

Histopathological analysis is essential for visualizing the structural changes in tissues and assessing the extent of damage and repair following treatment with this compound. This is particularly relevant in studying its effects on cardiac fibrosis, a common outcome of myocarditis.

In the EAM rat model, cardiac fibrosis was evaluated using Masson's trichrome staining, which stains collagen fibers blue, allowing for the quantification of fibrotic areas. Histological studies revealed a significant increase in cardiac fibrosis in EAM rats, which was markedly reduced by Ro 32-0432 treatment. oncotarget.com

To further characterize the anti-fibrotic effect, immunofluorescence staining was performed for specific fibroblast markers. The expression of vimentin (B1176767) and collagen type I, which were both upregulated in the hearts of EAM rats, was shown to be reduced following treatment with Ro 32-0432. oncotarget.com This indicates that the compound suppresses the proliferation of fibroblasts and the deposition of extracellular matrix, thereby mitigating cardiac fibrosis. oncotarget.com

| Model | Assessment | Technique | Finding | Source |

| EAM in rats | Cardiac Fibrosis | Masson's Trichrome Staining | Ro 32-0432 treatment reduced the area of fibrosis. | oncotarget.com |

| EAM in rats | Fibroblast Proliferation | Immunofluorescence (Vimentin) | Reduced the EAM-induced upregulation of vimentin expression. | oncotarget.com |

| EAM in rats | Collagen Deposition | Immunofluorescence (Collagen Type I) | Reduced the EAM-induced upregulation of collagen type I expression. | oncotarget.com |

Future Directions and Research Perspectives for Ro 32 0432 Hydrochloride

Elucidation of Broader Kinome Selectivity and Off-Target Effects

A critical avenue for future research is the comprehensive characterization of the kinome-wide selectivity of Ro 32-0432. Although it is known as a selective PKC inhibitor, particularly for conventional isoforms (cPKC), its interactions with a broader range of kinases are not fully understood. rndsystems.comsigmaaldrich.com

Initial studies established its inhibitory concentration (IC50) values against several rat PKC isoforms, demonstrating a preference for cPKCs over novel PKC (nPKC) isoforms like PKCε. rndsystems.comsigmaaldrich.com

A broader screening of 178 kinase inhibitors revealed that Ro 32-0432 was the 14th most selective inhibitor in the panel and the most selective among the seven PKC inhibitors included. nih.gov At a concentration of 500 nM, it substantially inhibited not only conventional and novel PKC isozymes but also 13 other kinases from a panel of 300, and dramatically inhibited 7 of those. nih.gov This suggests that at concentrations commonly used in cell-based assays, off-target effects are possible. Future research should employ large-scale kinome profiling technologies, such as kinobeads or peptide arrays, to map the interaction profile of Ro 32-0432 across the human kinome at various concentrations. This will provide a more complete picture of its target and off-target effects, enabling more precise interpretation of experimental results.

Furthermore, investigating its effect on non-kinase proteins is also warranted. For instance, unlike several other protein kinase inhibitors, Ro 32-0432 was found not to inhibit nucleoside transport in K562 cells, an important off-target effect that can confound studies of cellular proliferation. psu.edu A systematic investigation into other potential non-kinase "off-targets" would be invaluable for its application as a specific chemical probe.

Exploration of Novel Therapeutic Research Areas

Research has demonstrated the efficacy of Ro 32-0432 in various preclinical models, primarily centered on inflammation, autoimmunity, and cardiovascular conditions. frontiersin.org These established activities provide a strong foundation for exploring new therapeutic applications.

Chronic Inflammatory and Autoimmune Diseases: Ro 32-0432 is known to prevent T-cell activation by inhibiting interleukin-2 (B1167480) (IL-2) secretion and receptor expression. medchemexpress.comabcam.cn This mechanism was leveraged in models of T-cell-driven chronic inflammation. rndsystems.comfrontiersin.org Future studies could explore its utility in other T-cell or B-cell-mediated autoimmune disorders where PKC signaling is a critical component.

Cardiovascular Diseases: The compound has shown promise in a rat model of experimental autoimmune myocarditis by preserving the integrity of Connexin 43 gap junctions. frontiersin.orgresearchgate.net It also attenuates oxyhemoglobin-induced cerebral vasoconstriction by inhibiting the translocation of PKCα and PKCε, suggesting a potential role in treating cerebral vasospasm following subarachnoid hemorrhage. ahajournals.orgahajournals.orgahajournals.org Given these findings, its potential role in other cardiovascular pathologies like cardiac hypertrophy, heart failure, or other forms of vasculopathy warrants investigation. frontiersin.org

Diabetic Complications: In models of diabetic nephropathy, Ro 32-0432 was shown to attenuate renal damage by inhibiting a PKC-α–dependent pathway downstream of advanced glycation end products (AGEs). diabetesjournals.org This suggests that its therapeutic potential could extend to other diabetic micro- and macrovascular complications, such as retinopathy and neuropathy, where PKC activation is also implicated.

Oncology: While not primarily an anti-cancer agent, Ro 32-0432 has been used to probe cancer-related signaling pathways. It was shown to inhibit silica-induced activation of the AP-1 transcription factor, a pathway implicated in carcinogenesis. physiology.org Exploring its effects on specific cancer types where PKC isoforms (particularly PKCα) are known drivers of proliferation or survival could uncover novel applications.

Advanced Mechanistic Studies in Existing Preclinical Models

While the primary mechanisms of Ro 32-0432 have been outlined in several disease models, there is a significant opportunity to deepen this understanding using advanced molecular and cellular biology techniques.

Phosphoproteomics: In models of T-cell activation, myocarditis, or diabetic nephropathy, global phosphoproteomic analyses could be employed. medchemexpress.comfrontiersin.orgdiabetesjournals.org This would allow researchers to move beyond single-protein phosphorylation events (e.g., MARCKS) and identify the entire network of substrates directly or indirectly affected by Ro 32-0432-mediated PKC inhibition, providing a holistic view of its mechanism of action. researchgate.net

High-Resolution Imaging: Advanced imaging techniques, such as super-resolution microscopy or Förster resonance energy transfer (FRET)-based biosensors, could be used to study the spatiotemporal dynamics of PKC isoform inhibition by Ro 32-0432 in living cells. This would provide more precise information on how the inhibitor affects PKC translocation and interaction with its binding partners in real-time within specific subcellular compartments.

Systems Biology Approaches: Integrating transcriptomic, proteomic, and phosphoproteomic data from cells or tissues treated with Ro 32-0432 could enable the construction of detailed computational models of its effects. This systems-level approach could help predict novel downstream consequences of PKC inhibition and identify key nodes in the signaling cascade that are most sensitive to the compound. For instance, in cerebral vasospasm models, this could further dissect the interplay between the Rho/Rho kinase pathway and specific PKC isoforms. ahajournals.orgahajournals.org

Comparative Studies with Other Kinase Inhibitors

To better define the specific utility of Ro 32-0432, it is crucial to conduct rigorous comparative studies against other kinase inhibitors, particularly those targeting the PKC family.

Ro 32-0432 is often compared to its structural analog, Ro-31-8220. A key reported difference is the significantly higher IC50 of Ro 32-0432 for PKCε, making it relatively more selective for conventional PKCs. nih.gov However, newer generations of PKC inhibitors, such as Sotrastaurin (AEB071), exhibit even greater potency and selectivity for both conventional and novel PKC isoforms. nih.gov